molecular formula C19H33N2O7P B13741126 dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate CAS No. 100811-78-7

dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate

Cat. No.: B13741126
CAS No.: 100811-78-7
M. Wt: 432.4 g/mol
InChI Key: JERWAZWOGZRFTL-UHFFFAOYSA-N
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Description

The compound dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate is a hybrid organic-inorganic salt featuring a benzoate ester backbone substituted with amino and butoxy groups, a piperidinium-propyl cationic moiety, and a dihydrogen phosphate counterion. The dihydrogen phosphate group enhances solubility in polar solvents, while the piperidinium-propyl chain may facilitate interactions with biological membranes or charged surfaces .

Properties

CAS No.

100811-78-7

Molecular Formula

C19H33N2O7P

Molecular Weight

432.4 g/mol

IUPAC Name

dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate

InChI

InChI=1S/C19H30N2O3.H3O4P/c1-2-3-13-23-18-15-16(20)8-9-17(18)19(22)24-14-7-12-21-10-5-4-6-11-21;1-5(2,3)4/h8-9,15H,2-7,10-14,20H2,1H3;(H3,1,2,3,4)

InChI Key

JERWAZWOGZRFTL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N)C(=O)OCCC[NH+]2CCCCC2.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Esterification of 4-amino-2-butoxybenzoic acid

The key intermediate, 3-piperidin-1-ylpropyl 4-amino-2-butoxybenzoate, is synthesized through esterification of 4-amino-2-butoxybenzoic acid with 3-piperidin-1-ylpropanol or its equivalent.

  • Activation of the acid : The carboxylic acid group of 4-amino-2-butoxybenzoic acid is typically converted to an acid chloride using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at room temperature (around 20°C) for approximately 2 hours. This step generates a reactive intermediate acid chloride, facilitating ester formation.

  • Esterification reaction : The acid chloride is then reacted with 3-piperidin-1-ylpropanol in an inert solvent such as methylene chloride or toluene. The reaction is conducted under ice cooling to control the exothermic process, with pyridine or sodium carbonate added as a base to neutralize the released hydrochloric acid. The mixture is stirred at room temperature for 3 hours to ensure complete ester formation.

  • Workup and purification : The reaction mixture is washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate, and brine to remove impurities. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is recrystallized from a mixed solvent system such as ethyl acetate and n-hexane to yield the pure ester compound.

Reduction and modification steps (if applicable)

In some synthetic routes, reduction of related benzoic acid derivatives to the corresponding benzyl alcohols or other intermediates may be performed using lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran under inert atmosphere, followed by aqueous quenching and organic extraction. However, for the target compound, direct esterification is the primary route.

Formation of the Dihydrogen Phosphate Salt

Once the ester base molecule, 3-piperidin-1-ylpropyl 4-amino-2-butoxybenzoate, is obtained, it is converted into its dihydrogen phosphate salt by reaction with phosphoric acid or a suitable dihydrogen phosphate source.

  • Salt formation : The free base is dissolved in an appropriate solvent such as ethanol or water, and a stoichiometric amount of phosphoric acid (H3PO4) is added slowly with stirring at ambient temperature. The protonation of the piperidine nitrogen occurs, forming the piperidinium dihydrogen phosphate salt.

  • Isolation : The salt precipitates or can be isolated by solvent evaporation, filtration, and drying under vacuum. The purity and identity are confirmed by spectroscopic methods and elemental analysis.

Experimental Data Summary Table

Step Reagents/Conditions Yield (%) Notes
Acid chloride formation 4-amino-2-butoxybenzoic acid, oxalyl chloride, DMF, 20°C, 2 h ~90 Efficient activation of acid
Esterification Acid chloride + 3-piperidin-1-ylpropanol, pyridine, methylene chloride, 0–25°C, 3 h 85–90 Controlled temperature critical for purity
Workup and purification Sequential aqueous washes, drying, recrystallization - Recrystallization improves purity
Salt formation Ester base + phosphoric acid, solvent (ethanol/water), ambient temperature 95+ Formation of dihydrogen phosphate salt

Analytical and Characterization Techniques

Research Findings and Literature Correlation

  • The esterification approach using acid chloride intermediates is a well-established method for synthesizing benzoate esters with amino and alkoxy substituents.
  • Salt formation with dihydrogen phosphate enhances solubility and stability, which is crucial for pharmaceutical applications.
  • The use of mild bases such as pyridine or sodium carbonate during esterification prevents side reactions and improves yields.
  • The reaction conditions (temperature, solvent choice) are optimized to balance reactivity and product stability.

Chemical Reactions Analysis

Types of Reactions

Dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of dihydrogen phosphate;3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and benzoate group play crucial roles in binding to target molecules, while the phosphate group may be involved in phosphorylation reactions. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydrogen Phosphate Groups

Dihydrogen phosphate-containing compounds are widely studied for their ionic and hydrogen-bonding properties. Below is a comparative analysis with key analogues:

Compound Key Functional Groups Solubility Applications
Target Compound Dihydrogen phosphate, piperidinium, benzoate High in water Drug delivery, ionic liquids
Clindamycin phosphate (Methyl-7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galactooctopyranoside 2-(dihydrogen phosphate)) Dihydrogen phosphate, pyrrolidine, thio-sugar Moderate Antibiotic prodrug
Pentacosafluoro-2-hydroxy-2-hydroxypentadecyl dihydrogen phosphate Dihydrogen phosphate, perfluorinated chain Low in water Surfactants, fluorinated materials

Key Findings :

  • The target compound exhibits higher aqueous solubility compared to fluorinated phosphate analogues due to its lack of long hydrophobic chains .
  • Unlike clindamycin phosphate, which relies on enzymatic cleavage for activation, the target compound’s piperidinium group may enable pH-responsive release in drug delivery systems .
Piperidinium-Containing Compounds

Piperidinium derivatives are commonly used in ionic liquids and antimicrobial agents. Comparisons include:

Compound Counterion Thermal Stability Biological Activity
Target Compound Dihydrogen phosphate Moderate (decomposes ~200°C) Antimicrobial (predicted)
1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide Bis(trifluoromethylsulfonyl)imide High (>300°C) Ionic liquid electrolyte
Piperidinium cetyl sulfate Sulfate Low (~100°C) Surfactant

Key Findings :

  • The target compound’s thermal stability is intermediate, likely due to the labile dihydrogen phosphate group.
Benzoate Esters with Amino/Alkoxy Substituents

Benzoate esters are prevalent in pharmaceuticals and agrochemicals. Notable examples:

Compound Substituents Bioavailability Primary Use
Target Compound 4-Amino-2-butoxy High (ionized form) Prodrug candidate
Benzocaine (ethyl 4-aminobenzoate) 4-Amino, ethyl ester Moderate Local anesthetic
Butyl 4-hydroxybenzoate 4-Hydroxy, butyl ester Low Preservative

Key Findings :

  • The 4-amino group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-aminated analogues.

Q & A

Q. What are the recommended methods for synthesizing and characterizing the dual-component system of dihydrogen phosphate and 3-piperidin-1-ium-1-ylpropyl 4-amino-2-butoxybenzoate?

  • Methodological Answer : Synthesis typically involves forming the benzoate ester via nucleophilic acyl substitution, followed by salt formation with dihydrogen phosphate to enhance solubility. Characterization requires:
  • HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to verify purity and stability .
  • X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly the counterion interaction .
  • FT-IR spectroscopy to confirm ester and phosphate functional groups.

Q. How can researchers ensure the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent stability studies using phosphate buffers (0.1 M KH₂PO₄/Na₂HPO₄, pH 2.5–9) . Monitor degradation via:
  • Kinetic assays with HPLC to track hydrolysis of the ester bond.
  • UV-Vis spectroscopy to detect changes in aromatic amine (4-amino group) absorbance.
  • Mass spectrometry to identify degradation byproducts. Buffer preparation must follow pharmacopeial guidelines for reproducibility .

Q. What analytical techniques are critical for distinguishing polymorphic forms of this compound?

  • Methodological Answer : Polymorph identification requires:
  • Powder X-ray diffraction (PXRD) to compare crystallographic patterns.
  • Differential scanning calorimetry (DSC) to analyze thermal transitions (e.g., melting points of polymorphs).
  • Solid-state NMR to detect differences in hydrogen bonding between the piperidinium cation and phosphate anion.

Advanced Research Questions

Q. How can factorial design optimize synthesis or formulation parameters for this compound?

  • Methodological Answer : Use 2³ full factorial designs (e.g., via Design Expert® software) to evaluate factors like solvent polarity, temperature, and molar ratios. For example:
  • Response variables : Yield, purity, and solubility.
  • Critical factors : Reaction time (for esterification) and counterion stoichiometry (for salt formation).
    Validation involves ANOVA to identify statistically significant parameters .

Q. What strategies resolve contradictions in crystallographic data refinement between SHELX and other software?

  • Methodological Answer : Discrepancies often arise from twinning or weak diffraction data. Mitigation strategies include:
  • Cross-validation with multiple programs (e.g., SHELXD for initial structure solution and OLEX2 for refinement).
  • Robustness testing by refining against high-resolution data (≤1.0 Å) to reduce model bias .
  • Twinned refinement in SHELXL for crystals with rotational pseudosymmetry .

Q. How does the anisotropic nature of potassium dihydrogen phosphate (KH₂PO₄) influence the mechanical properties of formulations containing this compound?

  • Methodological Answer : KH₂PO₄’s soft, brittle, and anisotropic properties (evident in machining studies ) affect tablet compaction. Use:
  • Rotary ultrasonic machining (RUM) to study fracture mechanics in composite formulations.
  • Nanomechanical testing (e.g., nanoindentation) to quantify hardness and elastic modulus variations.

Q. What computational approaches predict interactions between the piperidinium cation and dihydrogen phosphate anion?

  • Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) simulations to model:
  • Ion-pair stability in aqueous vs. nonpolar solvents.
  • Hydrogen-bonding networks using software like Gaussian or GROMACS. Validate with experimental IR and solubility data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility measurements across different buffer systems?

  • Methodological Answer : Contradictions may arise from buffer composition (e.g., ionic strength, counterion interference). Standardize protocols by:
  • Using USP-grade KH₂PO₄ (certified reference material, NIST No. 186) for buffer preparation .
  • Conducting shake-flask experiments with pH-stat titration to maintain consistent ionic strength .

Q. Why might crystallographic refinement with SHELXL yield different hydrogen-bonding patterns compared to ab initio predictions?

  • Methodological Answer : SHELXL’s electron density models may underestimate weak interactions (e.g., C–H···O). Resolve by:
  • Multipolar refinement (e.g., using Hirshfeld atom refinement).
  • Complementary spectroscopy (e.g., Raman) to validate hydrogen-bond assignments .

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